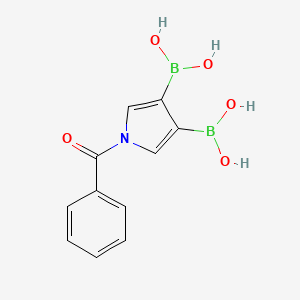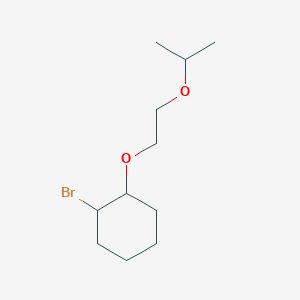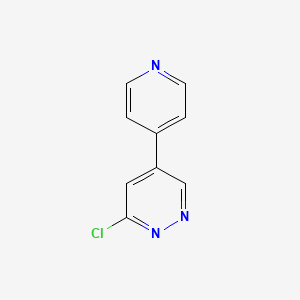amine hydrochloride](/img/structure/B13494312.png)
[(2,5-Dimethoxy-4-methylphenyl)methyl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride, also known as 2,5-Dimethoxy-4-methylamphetamine hydrochloride, is a psychedelic phenyl isopropylamine derivative. It is commonly referred to as DOM or STP. This compound is known for its mood-altering effects and has been studied for its potential similarities to LSD .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride involves several steps. One common method starts with the precursor 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including methylation, reduction, and amination to form the final product .
Methylation: The precursor 2,5-dimethoxybenzaldehyde is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Reduction: The methylated product is then reduced using a reducing agent like lithium aluminum hydride to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine using a reagent like ammonium chloride and sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for (2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions and the use of continuous flow reactors to increase efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are halogenated derivatives
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating mental health disorders.
Industry: Used in the synthesis of other psychoactive compounds and as a chemical intermediate
Wirkmechanismus
The mechanism of action of (2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist at these receptors, leading to its psychedelic effects. The compound’s selectivity for the 5-HT2 receptor subfamily makes it a valuable tool in scientific research for studying these receptors .
Vergleich Mit ähnlichen Verbindungen
(2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride is similar to other psychedelic phenyl isopropylamine derivatives, such as:
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another psychedelic compound with similar effects but different potency and receptor selectivity.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Similar in structure but with a bromine atom instead of a methyl group, leading to different pharmacological properties.
2,5-Dimethoxy-4-ethylamphetamine (DOET): An ethyl analogue with different potency and duration of action
The uniqueness of (2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride lies in its specific substitution pattern and its potent psychedelic effects, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H18ClNO2 |
|---|---|
Molekulargewicht |
231.72 g/mol |
IUPAC-Name |
1-(2,5-dimethoxy-4-methylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-5-11(14-4)9(7-12-2)6-10(8)13-3;/h5-6,12H,7H2,1-4H3;1H |
InChI-Schlüssel |
GMMSOHNNKMZBHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)CNC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494250.png)
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride](/img/structure/B13494253.png)

![rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B13494268.png)
![2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane](/img/structure/B13494280.png)

![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13494311.png)


![Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13494330.png)
